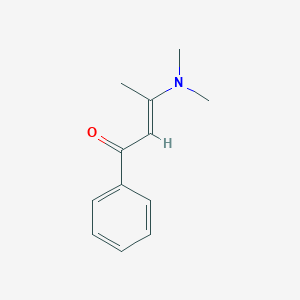

3-(Dimethylamino)-1-phenyl-2-buten-1-one

Description

Overview of Enaminone Chemistry: Structure, Tautomerism, and Electronic Properties

The core structure of an enaminone is the N-C=C-C=O functional group. This conjugated system leads to a delocalization of electrons, which significantly influences the molecule's reactivity. Enaminones possess both nucleophilic and electrophilic centers, allowing them to participate in a wide array of chemical transformations. researchgate.net The nitrogen atom's lone pair of electrons resonates through the double bond to the carbonyl group, making the α-carbon electron-rich (nucleophilic) and the β-carbon electron-deficient (electrophilic). clockss.orgresearchgate.net

Tautomerism: A key feature of enaminone chemistry is their existence in tautomeric equilibria. Prototropic tautomerism involves the migration of a proton between two different atoms. researchgate.net For enaminones, the primary equilibrium is between the keto-enamine form and the enol-imine form. researchgate.net The position of this equilibrium is influenced by several factors, including the nature of the substituents, the solvent, temperature, and pH. researchgate.net However, experimental and computational data suggest that for most acyclic secondary enaminones, the keto-enamine tautomer is the more stable and predominant form. researchgate.net

| Tautomeric Form | Structural Representation | Key Features |

| Keto-enamine | R-C(=O)-CH=C(NR'R'')-R | Contains a carbonyl group and an enamine moiety. Generally the more stable form. |

| Enol-imine | R-C(OH)=CH-C(=NR'R'')-R | Contains a hydroxyl group and an imine moiety. |

Electronic Properties: The conjugated system in enaminones results in a unique distribution of electron density. The resonance effect creates a dipolar character within the molecule. researchgate.net This electronic arrangement dictates their reactivity:

Nucleophilic Character: The enamine α-carbon and the nitrogen atom are nucleophilic sites.

Electrophilic Character: The carbonyl carbon and the β-carbon are electrophilic sites. researchgate.net

This dual reactivity profile makes enaminones exceptionally versatile building blocks in organic synthesis. researchgate.net

Historical Context and Evolution of Enaminone Utilization in Organic Synthesis

The synthetic potential of enaminones has been recognized for a considerable time, with their application in organic and heterocyclic chemistry having a long history. researchgate.net Early work focused on their preparation, typically through the condensation of 1,3-dicarbonyl compounds with primary or secondary amines. researchgate.net Another common and efficient route involves the reaction of active methyl and methylene (B1212753) ketones with amide acetals like dimethylformamide dimethyl acetal (B89532) (DMF-DMA). clockss.org

Over the decades, the use of enaminones has evolved significantly. Initially employed in relatively simple reactions, they are now integral to complex, multi-step syntheses and multi-component reactions. Their ability to act as polydentate reagents has been extensively exploited for the construction of a diverse range of carbocyclic and heterocyclic compounds. researchgate.netmdpi.com Researchers have demonstrated their utility in synthesizing various nitrogen-containing heterocycles such as pyridines, pyrazoles, pyrimidines, and pyrroles. researchgate.netorientjchem.orgnih.gov The development of new catalytic systems and reaction conditions continues to expand the scope of enaminone chemistry, solidifying their role as indispensable intermediates in modern organic synthesis. organic-chemistry.org

Significance of the 3-(Dimethylamino)-1-phenyl-2-buten-1-one Scaffold as a Versatile Synthon

This compound (C₁₂H₁₅NO) is a particularly useful enaminone that serves as a versatile synthon, or synthetic building block. sigmaaldrich.comscbt.com Its structure incorporates the key reactive features of the enaminone system, with the phenyl group providing additional stability and influencing its reactivity.

| Property | Value |

| CAS Number | 34523-87-0 |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.25 g/mol |

| Empirical Formula | C₁₂H₁₅NO |

The utility of this specific scaffold lies in its predictable reactivity at its multiple nucleophilic and electrophilic centers. The dimethylamino group is an excellent leaving group, particularly in acid-catalyzed reactions. This allows for facile nucleophilic substitution at the β-carbon by a variety of nucleophiles. nih.gov

For instance, this compound can react with:

Active Methylene Compounds: In the presence of a catalyst like ammonium (B1175870) acetate, it can react with compounds containing active methylene groups to form substituted pyridines. nih.gov

Nitrogen Nucleophiles: Reactions with various amines, hydrazines, and other nitrogen-containing nucleophiles lead to the synthesis of a wide range of nitrogen heterocycles. nih.govscirp.org For example, its reaction with hydrazines can yield pyrazole (B372694) derivatives. researchgate.net

1,3-Dipolar Cycloadditions: The activated double bond can participate in cycloaddition reactions, providing a pathway to more complex cyclic structures. researchgate.net

This predictable and versatile reactivity makes this compound a valuable and frequently employed intermediate for constructing complex molecules, particularly in the field of medicinal and materials chemistry.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-phenylbut-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10(13(2)3)9-12(14)11-7-5-4-6-8-11/h4-9H,1-3H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGGMKGUTCCVDV-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=CC=CC=C1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C1=CC=CC=C1)/N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

Organic building blocks are fundamental functionalized molecules that form the basis for the modular assembly of more complex chemical structures. sigmaaldrich.com 3-(Dimethylamino)-1-phenyl-2-buten-1-one exemplifies the utility of such building blocks, offering multiple reactive sites that can be selectively targeted to build intricate molecular frameworks.

Fine chemicals are pure, single substances that are produced in limited quantities and are valued for their specialized functions. This compound serves as a key precursor in the synthesis of various fine chemicals. Its ability to undergo a range of chemical reactions, including cyclizations, condensations, and additions, allows for the production of compounds with specific and desirable properties for use in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry and materials science. β-Enaminones are well-established as powerful precursors for the synthesis of a broad spectrum of heterocyclic systems due to their ability to react with a variety of reagents to form new ring structures. nih.govtandfonline.comrsc.org

The reaction of this compound and related β-enaminones with various nitrogen-containing reagents has been extensively explored to generate a diverse array of nitrogenous heterocycles. rsc.org These compounds are of particular interest due to their prevalence in biologically active molecules. For instance, reactions with hydrazines can yield pyrazole (B372694) derivatives, while reactions with amidines or guanidines can lead to the formation of pyrimidines. researchgate.net The versatility of β-enaminones also extends to the synthesis of pyridines and quinolines. nih.govtandfonline.com

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from β-Enaminones

| Heterocycle Class | Reagent(s) | Resulting Structure |

| Pyridines | Active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) | Substituted Pyridines |

| Pyrazoles | Hydrazine derivatives | Substituted Pyrazoles |

| Pyrimidines | Amidines, Guanidine | Fused Pyrimidine (B1678525) Systems |

| Quinolines | N-aryl β-enaminones, aldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one | Bicyclic Hexahydroquinoline-2,5-diones |

| Indoles | Nitroaromatic compounds | 6-Nitroindole derivatives |

While the synthesis of nitrogen-containing heterocycles from β-enaminones is more commonly documented, their utility can be extended to the formation of oxygen-containing ring systems. tandfonline.com Through carefully designed reaction pathways, the enaminone scaffold can be manipulated to incorporate an oxygen atom into a new heterocyclic ring. For example, intramolecular cyclization reactions of appropriately substituted β-enaminones can lead to the formation of furan (B31954) or pyran derivatives. The synthesis of coumarins and chromenes has also been achieved through domino reactions involving arynes and formamides. nih.gov

Table 2: Examples of Oxygen-Containing Heterocycles

| Heterocycle Class | General Synthetic Strategy |

| Furans | Intramolecular cyclization of functionalized enaminones |

| Pyrans | Cyclocondensation reactions with 1,3-dicarbonyl compounds |

| Coumarins | Domino reactions of arynes |

| Xanthenes | Domino reactions of arynes |

The synthesis of sulfur-containing heterocycles is an area of significant interest due to the unique biological and material properties of these compounds. nih.gov β-Enaminones like this compound can serve as precursors for sulfur-containing heterocycles through reactions with various sulfur-based reagents. For example, reaction with lawesson's reagent can introduce sulfur into the molecule, paving the way for the synthesis of thiophenes or thiazoles. Additionally, reactions with reagents containing both sulfur and nitrogen can lead to the formation of important heterocyclic systems like thiazines. arkat-usa.org

Table 3: Examples of Sulfur-Containing Heterocycles

| Heterocycle Class | Reagent(s) |

| Thiophenes | Lawesson's Reagent, Elemental Sulfur |

| Thiazoles | Thiourea, α-haloketones followed by cyclization |

| Thiazines | Reagents containing S-N bonds |

| Benzothiazoles | Reaction with 2-aminothiophenol |

Fused Heterocyclic Systems

Enaminones such as this compound are key intermediates in the synthesis of various fused heterocyclic systems, which are scaffolds of significant interest in medicinal chemistry and materials science. The reactivity of the enaminone moiety allows for cyclocondensation reactions with a variety of binucleophilic reagents to construct complex polycyclic structures.

One important class of fused heterocycles synthesized from enaminone precursors are pyridopyrimidines. researchgate.netnih.gov The general strategy involves the reaction of a β-enaminone with a suitable aminopyrimidine derivative. For instance, the heteroannulation of an enaminone with 6-aminouracil (B15529) under acidic conditions can lead to the formation of the pyrido[2,3-d]pyrimidine (B1209978) core structure. nih.gov This resulting pyridopyrimidine can be further functionalized, for example, by chlorination with phosphorus oxychloride, to provide versatile intermediates for the synthesis of targeted molecules. nih.gov

The synthesis of various fused pyrimidine derivatives often proceeds through multi-step sequences that may involve the initial formation of a pyrimidine ring followed by subsequent annulation reactions. derpharmachemica.com Three-component reactions are also employed to construct fused pyrimidine systems in a single step. nih.govresearchgate.net While specific examples detailing the use of this compound in the synthesis of fused pyrimidines are not extensively documented in readily available literature, the general reactivity of β-enaminones suggests its high potential as a precursor for such scaffolds. researchgate.netresearchgate.netmdpi.com The reaction would likely proceed through the displacement of the dimethylamino group by a nucleophilic center of the binucleophile, followed by an intramolecular cyclization and dehydration to afford the fused heterocyclic system.

Multicomponent Reactions Employing this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. While specific literature detailing the use of this compound in well-known MCRs like the Biginelli or Hantzsch reactions is not prevalent, the structural motifs within this enaminone make it a plausible candidate for such transformations.

The Biginelli reaction, a cornerstone in the synthesis of dihydropyrimidinones, traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgorganic-chemistry.orgchemspider.com It is conceivable that an enaminone like this compound could substitute for the β-ketoester component, given its related β-dicarbonyl-like reactivity. The reaction would proceed through a series of bimolecular reactions, initiated by the condensation of the aldehyde and urea, to form an iminium intermediate. This intermediate would then be attacked by the enaminone, followed by cyclization and dehydration to yield the dihydropyrimidinone product. wikipedia.org

Similarly, the Hantzsch pyridine (B92270) synthesis, another classic MCR, typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. organic-chemistry.orgwikipedia.orgnih.gov The enaminone could potentially act as a synthetic equivalent for one or both of the β-ketoester components. The reaction mechanism would likely involve the initial formation of an enamine from the enaminone and the nitrogen source, which would then participate in a series of condensation and cyclization steps to afford the dihydropyridine (B1217469) core, which can be subsequently oxidized to the corresponding pyridine. organic-chemistry.orgwikipedia.org

The application of enaminones in MCRs for the synthesis of fused pyrimidine derivatives has also been explored, showcasing the versatility of these building blocks in generating molecular diversity. scispace.comnih.govresearchgate.net

Synthesis of Precursors for Advanced Materials (e.g., Dyes, Pigments, and Materials with Optical Properties)

The extended π-conjugated system inherent in this compound and its derivatives makes them excellent precursors for the synthesis of a variety of advanced materials, particularly those with interesting optical properties such as dyes, pigments, and nonlinear optical (NLO) materials.

The synthesis of solvatochromic dyes, which exhibit a color change depending on the polarity of the solvent, is a notable application. researchgate.netnih.govufms.br This property arises from the intramolecular charge transfer character of the molecule, which can be influenced by the surrounding solvent molecules. For instance, the reaction of enaminones with suitable coupling partners can lead to push-pull systems where the dimethylamino group acts as an electron donor and another part of the molecule acts as an electron acceptor. This electronic asymmetry is a key feature for observing solvatochromism.

Furthermore, enaminone-derived compounds have been investigated for their nonlinear optical (NLO) properties. researchgate.netruc.dkresearchgate.net NLO materials are of great interest for applications in optoelectronics and photonics. The synthesis of molecules with large hyperpolarizabilities is a primary goal in this field. The reaction of enaminones with other organic moieties can lead to the formation of chromophores with extended π-systems and significant charge-transfer character, which are prerequisites for high NLO activity. For example, the reaction of dibenzoylmethane (B1670423) with 4-N,N-diethylaniline produces an enaminone whose NLO properties have been studied. researchgate.netruc.dk

The following table summarizes some examples of advanced materials synthesized from enaminone precursors and their potential applications.

| Precursor | Resulting Material Class | Potential Application |

| Enaminone | Solvatochromic Dye | Solvent polarity sensors |

| Enaminone | Nonlinear Optical Material | Optical switching, frequency doubling |

| Enaminone | Fluorescent Probe | Bio-imaging, chemical sensing |

The versatility of this compound as a precursor for advanced materials is a testament to the rich chemistry of enaminones and their continued importance in the development of new functional molecules.

Spectroscopic and Structural Characterization Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a principal tool for delineating the molecular structure of "3-(Dimethylamino)-1-phenyl-2-buten-1-one" in solution. This technique probes the magnetic properties of atomic nuclei to reveal detailed information about their chemical environment and spatial relationships.

Proton (¹H) NMR spectroscopy provides crucial information regarding the hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present. The protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. The vinylic proton, the methyl protons of the dimethylamino group, and the methyl protons attached to the double bond each give rise to distinct singlet signals at specific chemical shifts.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.30 - 7.95 | Multiplet |

| Vinylic-H | 5.75 | Singlet |

| N(CH₃)₂ | 3.10 | Singlet |

| C=C-CH₃ | 2.15 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy offers a detailed view of the carbon framework of the molecule. Each unique carbon atom in "this compound" produces a separate signal in the spectrum. The carbonyl carbon is characteristically found at a low field (high ppm value). The carbons of the phenyl ring resonate in the aromatic region, while the olefinic carbons of the C=C double bond and the methyl carbons appear at higher fields.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~189 |

| C=C (quaternary) | ~162 |

| Phenyl-C (quaternary) | ~139 |

| Phenyl-CH | ~126-131 |

| C=C-H | ~94 |

| N(CH₃)₂ | ~40 |

| C=C-CH₃ | ~19 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are utilized. libretexts.orgemerypharma.com Techniques such as Correlation Spectroscopy (COSY) establish correlations between coupled protons, while Heteronuclear Single Quantum Coherence (HSQC) links protons to their directly attached carbon atoms. emerypharma.comwikipedia.org These advanced methods are invaluable for assembling the complete molecular structure from the individual NMR signals. libretexts.org

The presence of the double bond in "this compound" allows for the existence of E and Z stereoisomers. The specific arrangement of the substituents around the double bond can be determined using Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments measure the through-space interactions between protons that are in close proximity. For example, an NOE correlation between the vinylic proton and the protons of the methyl group on the double bond would indicate the Z-isomer, while an NOE between the vinylic proton and the dimethylamino group would be characteristic of the E-isomer.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is used to determine the molecular weight and confirm the elemental composition of "this compound".

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass. This high precision allows for the determination of the exact elemental formula of the compound, which for "this compound" is C₁₂H₁₅NO. sigmaaldrich.com The fragmentation pattern observed in the mass spectrum, which may show characteristic losses of groups like the dimethylamino moiety or the formation of a benzoyl cation, further corroborates the assigned structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile compounds. In the analysis of this compound, the mass spectrum provides crucial information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is consistent with the molecular formula C₁₂H₁₅NO. tsijournals.com

The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 189, which corresponds to the compound's molecular weight. tsijournals.com The fragmentation pattern is characteristic of the enaminone structure, with key fragments arising from the cleavage of specific bonds. Common fragmentation pathways include the loss of a methyl group ([M-15]⁺) and the formation of the stable benzoyl cation.

Table 1: Key Mass Fragments for this compound in GC-MS

| m/z Value | Proposed Fragment Ion | Formula of Fragment |

| 189 | Molecular Ion [M]⁺ | [C₁₂H₁₅NO]⁺ |

| 174 | [M - CH₃]⁺ | [C₁₁H₁₂NO]⁺ |

| 105 | Benzoyl cation | [C₆H₅CO]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules, often resulting in the observation of the intact molecule with a proton attached. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

The high proton affinity of the dimethylamino group makes it a likely site of protonation. researchgate.net This characteristic influences subsequent fragmentation in tandem mass spectrometry (MS/MS) experiments. In addition to the protonated molecule, adducts with other cations, such as sodium [M+Na]⁺, may also be observed depending on the experimental conditions.

Table 2: Expected Ions for this compound in ESI-MS

| Ion Species | Formula | Expected m/z |

| Protonated Molecule [M+H]⁺ | [C₁₂H₁₆NO]⁺ | 190.12 |

| Sodium Adduct [M+Na]⁺ | [C₁₂H₁₅NNaO]⁺ | 212.10 |

| Molecular Ion [M]⁺ | [C₁₂H₁₅NO]⁺ | 189.12 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is distinguished by characteristic absorption bands that confirm the presence of its key structural features.

The molecule's structure is defined by an α,β-unsaturated ketone system conjugated with a nitrogen atom (an enaminone). This extensive conjugation significantly influences the position of the carbonyl (C=O) and alkene (C=C) stretching vibrations, shifting them to lower wavenumbers compared to their non-conjugated counterparts. For related enaminone structures, the C=O stretching band appears around 1695 cm⁻¹, while the C=C stretching band is observed near 1640 cm⁻¹. orientjchem.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| Conjugated Ketone (C=O) | Stretch | 1660-1640 |

| Alkene (C=C) | Stretch | 1620-1550 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-N | Stretch | 1350-1250 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not widely published, the technique would provide invaluable information regarding its solid-state conformation.

This analysis would yield precise bond lengths, bond angles, and torsional angles, confirming the molecular geometry. It is expected that the enaminone moiety (O=C-C=C-N) would be largely planar to maximize the delocalization of π-electrons across the conjugated system. This delocalization would result in bond lengths that are intermediate between typical single and double bonds. For instance, the C=C bond would be longer than a standard double bond, and the adjacent C-C single bond would be shorter. Similarly, the C-N bond would exhibit partial double-bond character.

Table 4: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided | Expected Findings for this compound |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | C=O bond longer than in a non-conjugated ketone; C-N bond shorter than a typical single bond. |

| Bond Angles | The angle formed between three connected atoms. | Defines the geometry around each atom (e.g., trigonal planar for sp² carbons). |

| Torsional Angles | The angle between planes through two sets of three atoms. | Would confirm the planarity of the conjugated system and the orientation of the phenyl group. |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Provides information on how molecules pack in the solid state. |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular features with high accuracy.

Prediction of Molecular Geometries and Energies

One of the primary applications of QM calculations is the determination of a molecule's most stable three-dimensional structure, known as its equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For 3-(Dimethylamino)-1-phenyl-2-buten-1-one, this process would reveal precise bond lengths, bond angles, and dihedral angles.

These calculations would likely show that the conjugated system—spanning the phenyl ring, the carbonyl group, the carbon-carbon double bond, and the nitrogen lone pair—prefers a planar arrangement to maximize p-orbital overlap and electron delocalization. The results of such a calculation provide the foundational data for all other computational investigations.

Illustrative Data Table: Predicted Geometrical Parameters

Disclaimer: The following table contains hypothetical, yet plausible, data for a representative enaminone structure, calculated at the B3LYP/6-31G(d) level of theory. Specific, citable computational data for this compound were not found in the searched peer-reviewed literature.

| Parameter | Type | Atoms Involved | Predicted Value |

| Bond Length | C=O | C(carbonyl)-O | 1.24 Å |

| Bond Length | C=C | C(alkene)-C(alkene) | 1.37 Å |

| Bond Length | C-N | C(alkene)-N | 1.36 Å |

| Bond Length | C-C | C(carbonyl)-C(phenyl) | 1.48 Å |

| Bond Angle | C-C-C | C(phenyl)-C(carbonyl)-C(alkene) | 119.5° |

| Bond Angle | C-C-N | C(carbonyl)-C(alkene)-N | 121.0° |

| Dihedral Angle | O=C-C=C | O-C-C-C | ~180° (s-trans) |

Analysis of Electronic Properties (e.g., Frontier Orbitals)

The electronic behavior of a molecule is governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized over the electron-rich part of the molecule, specifically the dimethylamino group and the adjacent carbon-carbon double bond. Conversely, the LUMO would be concentrated on the electron-deficient portion, primarily the carbonyl group and the phenyl ring. A small HOMO-LUMO gap would suggest that the molecule is relatively reactive, which is characteristic of enaminones and central to their utility in synthesis.

Illustrative Data Table: Predicted Electronic Properties

Disclaimer: The following table contains hypothetical, yet plausible, data for a representative enaminone structure. Specific, citable computational data for this compound were not found in the searched peer-reviewed literature.

| Property | Predicted Value (eV) | Description |

| HOMO Energy | -5.85 | Indicates electron-donating capability. |

| LUMO Energy | -1.70 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.15 | Relates to chemical reactivity and stability. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's laws of motion, providing a "movie" of molecular behavior.

For this compound, MD simulations would be invaluable for conformational analysis, especially regarding the rotation around single bonds, such as the bond connecting the phenyl group to the carbonyl carbon. These simulations can reveal the relative energies of different conformers and the energy barriers to rotation. Furthermore, by simulating the molecule in the presence of solvent molecules or other reactants, MD can shed light on intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding its behavior in a realistic chemical environment.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a complete reaction pathway can be elucidated. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate.

Enaminones like this compound are versatile intermediates in organic synthesis. Theoretical studies can be used to investigate their reactions, such as electrophilic attack at the alpha-carbon or nucleophilic addition to the carbonyl group. By locating the transition state structure for a proposed reaction, chemists can predict whether the reaction is feasible, compare competing pathways, and understand the origins of stereoselectivity.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Methods for Complex Systems

When studying a molecule within a large, complex environment, such as in an enzyme active site or a large solvent cluster, full QM calculations become computationally prohibitive. Hybrid QM/MM methods solve this problem by dividing the system into two regions. The chemically active part (e.g., the enaminone and the atoms it directly interacts with) is treated with high-accuracy QM methods, while the surrounding environment (e.g., the rest of the protein or solvent) is treated with a less computationally expensive Molecular Mechanics (MM) force field.

ONIOM Method and its Application to Enaminone Systems

The ONIOM (Our own N-layered Integrated molecular Orbital and Molecular mechanics) method is a popular and flexible QM/MM approach. It allows for the combination of multiple layers of theory, not just two. For instance, an enaminone substrate bound within an enzyme could be modeled with the reacting atoms treated at a very high level of QM theory, the rest of the substrate and key enzyme residues at a lower level of QM theory, and the bulk of the protein with MM.

In the context of this compound, the ONIOM method could be applied to study its role in a catalyzed reaction. This approach would allow researchers to understand how the enzyme's active site stabilizes the transition state of a reaction involving the enaminone, providing insights that are crucial for enzyme engineering and drug design. The method accurately models the steric and electronic influence of the complex biological environment on the reaction pathway.

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. Through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), it is possible to calculate various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of published theoretical studies specifically detailing the predicted spectroscopic parameters for this compound. While experimental data for this compound and computational studies for the broader class of β-enaminones exist, specific computational research focusing on predicting the NMR, IR, and UV-Vis spectra of this particular molecule is not publicly available.

Consequently, the generation of detailed data tables and a discussion of research findings for the predicted spectroscopic parameters of this compound cannot be provided at this time, as it would require performing novel computational research rather than reporting on existing findings. Such an analysis would typically involve:

NMR Spectroscopy Prediction: Calculating the ¹H and ¹³C NMR chemical shifts by employing methods like the Gauge-Independent Atomic Orbital (GIAO) method, usually preceded by a geometry optimization of the molecule's structure. The resulting data would be presented in a table comparing calculated shifts to experimental values, if available.

IR Spectroscopy Prediction: Performing a vibrational frequency analysis on the optimized geometry of the molecule. This would yield a list of calculated vibrational modes and their corresponding frequencies and intensities, which could be tabulated and compared to an experimental IR spectrum to aid in peak assignment.

UV-Vis Spectroscopy Prediction: Using TD-DFT calculations to determine the electronic transition energies and oscillator strengths. This information helps predict the absorption maxima (λmax) in the UV-Vis spectrum, providing insights into the electronic structure of the molecule. The results would be tabulated, showing the calculated λmax, the orbitals involved in the transition, and the strength of the transition.

Without dedicated research studies on this compound, these detailed predictive data tables and associated findings remain unavailable.

Future Perspectives and Research Directions

Exploration of Novel Synthetic Transformations and Reaction Catalysis

The synthesis of enaminones has evolved significantly, with numerous catalytic systems being developed to improve efficiency, selectivity, and substrate scope. sigmaaldrich.commdpi.com Future work will likely focus on discovering entirely new transformations and more advanced catalytic processes. While traditional methods often involve the condensation of 1,3-dicarbonyl compounds with amines, modern approaches utilize transition metal catalysis and photocatalysis to forge the enaminone structure under milder conditions. sigmaaldrich.comnih.gov

Research is moving towards the use of novel catalytic systems that offer enhanced performance and sustainability. For instance, gold(I)/silver(I) combinations have been shown to effectively catalyze the formation of β-enaminones under solvent-free conditions, highlighting a green chemistry approach. nih.gov Similarly, dual photoredox and nickel catalysis has enabled the synthesis of structurally diverse enaminones from precursors like 3-bromochromones. sigmaaldrich.commdpi.com These methods often proceed under mild conditions and can tolerate a wide range of functional groups. sigmaaldrich.com

The enaminone moiety itself is a reactive intermediate for synthesizing more complex heterocyclic systems. Studies have shown its utility in preparing novel pyridine (B92270), pyrazole (B372694), and pyrimidine (B1678525) derivatives. organic-chemistry.org Future explorations could involve reacting 3-(Dimethylamino)-1-phenyl-2-buten-1-one with novel reagents, such as organophosphorus compounds, to create unique heterocyclic phosphonates and other structures with potential biological or material applications. rsc.org

| Catalytic System | Key Features | Reaction Conditions | Reference |

|---|---|---|---|

| [(PPh₃)AuCl]/AgOTf | Solvent-free, low catalyst loading, high yields. | Room temperature. | nih.gov |

| Nickel Photocatalysis | Dual catalytic system, forges scaffold from 3-bromochromones, good yields, high trans selectivity. | Light-mediated, mild conditions. | sigmaaldrich.commdpi.com |

| Ceric Ammonium (B1175870) Nitrate | Catalyzes reaction between β-dicarbonyls and primary amines. | Room temperature, short reaction times. | mdpi.com |

| Cobalt Catalysis | Oxidative amination of aryl alkenes. | Uses tert-butyl hydroperoxide as oxidant, very short reaction period. | mdpi.com |

Development of Asymmetric Synthesis Methodologies

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. researchgate.net Developing asymmetric methodologies for enaminones is a critical research frontier. This involves two main strategies: the synthesis of chiral enaminones and the use of the enaminone scaffold as a platform for asymmetric catalysis.

One promising approach is to construct enaminones from chiral starting materials. For example, β-amino acids can serve as chiral precursors that are converted to ynones and then cyclized to form chiral, six-membered enaminones. mdpi.comgla.ac.uk This method allows for the incorporation of chirality and diversification of the final structure. mdpi.comgla.ac.uk

Furthermore, the enamine intermediates, closely related to enaminones, are pivotal in asymmetric aminocatalysis. rsc.org Chiral primary or secondary amines can catalyze reactions like aldol (B89426) and Mannich reactions with high enantioselectivity. rsc.org Future research could focus on designing chiral variants of this compound or using it as a substrate in novel, stereoselective transformations catalyzed by chiral acids, bases, or organometallic complexes. mdpi.comnih.gov The development of biocatalytic methods, such as those employing reductive aminases or transaminases, also presents a powerful, environmentally friendly route to chiral amines and their derivatives, which could be precursors to chiral enaminones.

| Methodology | Description | Potential Application | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Uses chiral starting materials, such as β-amino acids, to construct chiral enaminone rings. | Synthesis of enantioenriched heterocyclic compounds. | mdpi.comgla.ac.uk |

| Asymmetric Aminocatalysis | Utilizes chiral amines to catalyze stereoselective functionalization of carbonyl compounds via enamine intermediates. | α-functionalization of aldehydes and ketones. | rsc.org |

| Biocatalysis | Employs enzymes like reductive aminases (RedAms) or transaminases (TAs) for the stereoselective synthesis of chiral amines. | Environmentally benign synthesis of chiral precursors to enaminones. | |

| Chiral Brønsted Acid Catalysis | Uses chiral acids to control the stereochemical outcome of reactions involving imines and related species. | Asymmetric synthesis of homoallylic amines and other chiral nitrogen compounds. | mdpi.com |

Design and Synthesis of Advanced Functional Materials Based on the Enaminone Scaffold

The inherent electronic properties of the enaminone scaffold, characterized by a "push-pull" system with an electron-donating amino group and an electron-withdrawing carbonyl group, make it an attractive candidate for advanced functional materials. wpmucdn.com This electronic structure can lead to interesting optical and electrochemical properties.

There is growing interest in incorporating the enaminone motif into polymeric structures. Polyanilines and other conducting polymers are well-established, but polyenaminones represent a newer class of materials with potential applications in sustainable energy storage due to their electrochemical properties. wpmucdn.com The ability to tune the structure of the enaminone monomer, such as by varying the substituents on the nitrogen and phenyl groups of this compound, allows for the rational design of polymers with tailored properties.

Furthermore, the enaminone linkage is being explored for the synthesis of Covalent Organic Frameworks (COFs). wpmucdn.com COFs are porous, crystalline polymers with ordered structures, making them suitable for applications in gas storage, separation, and catalysis. The reversible nature of the enaminone formation reaction can facilitate the error-checking necessary for the growth of highly crystalline frameworks. The enaminone scaffold also serves as a building block for various dyes and other complex organic molecules with commercial applications. orientjchem.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, reproducibility, and the ability to access novel reaction conditions. The synthesis of enaminones is well-suited for this transition.

Continuous flow processes have been developed for the synthesis of α-enaminones, demonstrating the feasibility of this technology. gla.ac.uk Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. For reactions involving hazardous reagents or unstable intermediates, flow reactors offer significant safety benefits by minimizing the volume of reactive material at any given time. The integration of biocatalytic steps, such as those using immobilized enzymes, into a continuous flow setup is also a promising direction for producing chiral enaminones and their precursors. mdpi.com

Beyond flow chemistry, fully automated synthesis platforms, often described as "robotic chemists" or "chemputers," are emerging as powerful tools for accelerating chemical discovery. These systems can perform multi-step syntheses without human intervention by translating digital chemical recipes into physical operations. Automating the synthesis of this compound and its subsequent transformations would enable high-throughput screening of reaction conditions and rapid generation of derivative libraries for drug discovery or materials science applications.

Advanced Computational Modeling for Structure-Reactivity Relationships and Rational Design

Computational chemistry provides invaluable insights into the fundamental properties of molecules and their reaction mechanisms. For this compound, computational modeling can elucidate structure-reactivity and structure-stability relationships, guiding the rational design of new experiments.

Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, such as the cyclization of enaminones, to determine which routes are kinetically and thermodynamically favored. wpmucdn.com These calculations can help rationalize experimental observations and predict the outcomes of new reactions.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of enaminones with their observed properties. For instance, the nucleophilicity of enamines, which spans over ten orders of magnitude, can be quantified and predicted based on their structure. Understanding these relationships is crucial for designing enaminones as nucleophiles in various synthetic transformations. Computational studies can also predict the electronic and optical properties of enaminone-based materials, aiding in the design of novel dyes, polymers, and COFs with desired functionalities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Dimethylamino)-1-phenyl-2-buten-1-one, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via iminium salt intermediates derived from amino ketene silyl acetals. For example, using BF₃·OEt₂ as a catalyst under inert conditions (e.g., argon atmosphere) with N-bromosuccinimide (NBS) and Grignard reagents (e.g., EtMgBr) can yield structurally similar amino ketones. Reaction parameters such as temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents significantly influence product purity and yield. Post-reaction purification via column chromatography (n-hexane/ethyl acetate mixtures) is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for confirming substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). For crystalline derivatives, X-ray diffraction using SHELX software (SHELXL for refinement) resolves 3D structures, though crystallization may require optimization of solvent systems .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors. Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. In case of skin contact, wash immediately with water and consult a physician. Safety Data Sheets (SDS) for structurally similar compounds recommend storing the compound in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic addition reactions?

- Methodological Answer : Mechanistic studies require kinetic isotope effects (KIEs) and trapping of intermediates. For example, deuterium labeling at the α-position of the enone system can reveal proton transfer steps. Computational methods (DFT with hybrid functionals like B3LYP) model transition states and electron density maps. Solvent effects (polar vs. nonpolar) should be simulated using continuum solvation models .

Q. What computational strategies are effective for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with exact exchange corrections (e.g., Becke’s three-parameter hybrid functional) accurately predicts thermochemical properties, ionization potentials, and electron affinity. Basis sets like 6-31G(d,p) balance computational cost and accuracy. Charge distribution analysis (Natural Bond Orbital, NBO) identifies electron-withdrawing/donating effects of the dimethylamino and phenyl groups .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved for derivatives of this compound?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., keto-enol tautomerism) or paramagnetic impurities. Variable-temperature NMR (VT-NMR) can detect tautomeric equilibria. Spin saturation transfer experiments quantify exchange rates. For crystallographic discrepancies, re-refinement using SHELXL with updated constraints (e.g., anisotropic displacement parameters) improves model accuracy .

Q. What pharmacological applications are plausible for this compound, and how can its bioactivity be assessed?

- Methodological Answer : The compound’s α,β-unsaturated ketone moiety suggests potential as a Michael acceptor in enzyme inhibition assays. In vitro testing against cancer cell lines (e.g., MTT assay) evaluates cytotoxicity. Structure-Activity Relationship (SAR) studies via derivatization (e.g., fluorination at the phenyl ring) can enhance selectivity. Computational docking (AutoDock Vina) predicts binding affinities to target proteins like kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.